molecular formula C12H22O3 B14618908 11-Hydroxydodec-8-enoic acid CAS No. 58654-19-6

11-Hydroxydodec-8-enoic acid

Cat. No.: B14618908
CAS No.: 58654-19-6
M. Wt: 214.30 g/mol
InChI Key: AFAJXZQHGXEQCT-UHFFFAOYSA-N
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Description

11-Hydroxydodec-8-enoic acid is a hydroxy fatty acid with a unique structure characterized by a hydroxyl group at the 11th carbon and a double bond at the 8th carbon. This compound is known for its role as a metabolite in certain biological systems, particularly in the nematode Caenorhabditis elegans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Hydroxydodec-8-enoic acid can be achieved through several methods. One common approach involves the partial ozonolysis of ω-acetyl derivatives of alk-1-en-4-ynes . This method allows for the selective introduction of the hydroxyl group and the double bond at the desired positions. Another method involves the catalytic reduction of ricinoleic acid derivatives using palladium on barium sulfate in methanol under a hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the desired product is obtained. The use of biocatalysts, such as Escherichia coli K-12, has also been explored for the production of hydroxy fatty acids, including this compound .

Chemical Reactions Analysis

Types of Reactions

11-Hydroxydodec-8-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form a saturated hydroxy fatty acid.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: 11-Ketododec-8-enoic acid or dodec-8-enoic acid.

    Reduction: 11-Hydroxydodecanoic acid.

    Substitution: Various substituted dodec-8-enoic acids depending on the reagent used.

Scientific Research Applications

11-Hydroxydodec-8-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Hydroxydodec-8-enoic acid involves its interaction with specific molecular targets and pathways. As a hydroxy fatty acid, it can act as a ligand for certain receptors and enzymes, modulating their activity. In Caenorhabditis elegans, it functions as a semiochemical, influencing behavior and development . The hydroxyl group and double bond contribute to its reactivity, allowing it to participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    11-Ketododec-8-enoic acid: Similar structure but with a ketone group instead of a hydroxyl group.

    11-Hydroxydodecanoic acid: Similar structure but without the double bond.

    Dodec-8-enoic acid: Similar structure but without the hydroxyl group.

Uniqueness

11-Hydroxydodec-8-enoic acid is unique due to the presence of both a hydroxyl group and a double bond, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound in research and industry .

Properties

CAS No.

58654-19-6

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

11-hydroxydodec-8-enoic acid

InChI

InChI=1S/C12H22O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h5,7,11,13H,2-4,6,8-10H2,1H3,(H,14,15)

InChI Key

AFAJXZQHGXEQCT-UHFFFAOYSA-N

Canonical SMILES

CC(CC=CCCCCCCC(=O)O)O

Origin of Product

United States

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